molecular formula C18H16ClFN2O5 B2364889 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide CAS No. 2034358-66-0

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2364889
CAS No.: 2034358-66-0
M. Wt: 394.78
InChI Key: LAXFNMGNMXTXKZ-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-C(O)-N(R’)-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethylamine) with an oxalyl chloride derivative (in this case, 3-chloro-4-fluorophenyl oxalyl chloride). This would form the oxalamide via a nucleophilic acyl substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the 3-chloro-4-fluorophenyl group and the 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl group. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Role in Neuropharmacology

The chemical compound N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide has been explored in neuropharmacological research. A study by Piccoli et al. (2012) highlighted its potential in addressing compulsive food consumption in a binge-eating model in rats. This study underscores the compound's relevance in neuropharmacological contexts, particularly in relation to orexin receptors, which are known to influence feeding behavior, stress, arousal, and substance abuse (Piccoli et al., 2012).

Environmental and Health Impact

Research has also focused on the environmental and health impact of related compounds. For instance, Fernández-González et al. (2015) discussed the effects of polychlorinated dibenzo-p-dioxins, which share structural similarities with the compound . These compounds accumulate in the food chain and have significant endocrine-disrupting effects in animals and humans. This study emphasizes the ecological and health implications of compounds with similar structures (Fernández-González et al., 2015).

Chemotherapeutic Potential

In the field of chemotherapy, the structural attributes of this compound may offer insights into the development of new therapeutic agents. Research on similar compounds, such as fluorinated benzothiazoles, shows potential for antitumor activity. Wang and Guengerich (2012) examined the bioactivation of these molecules, highlighting their capacity to form reactive intermediates that might be effective in cancer treatment (Wang & Guengerich, 2012).

Future Directions

The study of oxalamide derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its potential uses in medicine .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O5/c19-12-8-11(2-3-13(12)20)22-18(25)17(24)21-9-14(23)10-1-4-15-16(7-10)27-6-5-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXFNMGNMXTXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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